![molecular formula C12H16N2O2 B1525464 3-Amino-1-(2-methoxyphenyl)piperidin-2-one CAS No. 1315365-06-0](/img/structure/B1525464.png)
3-Amino-1-(2-methoxyphenyl)piperidin-2-one
Overview
Description
“3-Amino-1-(2-methoxyphenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1315365-06-0 . It has a molecular weight of 220.27 . The IUPAC name for this compound is 3-amino-1-(2-methoxyphenyl)-2-piperidinone . The compound is stored at a temperature of 4°C and it is in the form of oil .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(2-methoxyphenyl)piperidin-2-one” is 1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8,13H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
The physical form of “3-Amino-1-(2-methoxyphenyl)piperidin-2-one” is oil . The compound is stored at a temperature of 4°C .
Scientific Research Applications
Drug Design and Synthesis
3-Amino-1-(2-methoxyphenyl)piperidin-2-one: is a piperidine derivative, which is a crucial scaffold in medicinal chemistry. Piperidine derivatives are found in more than twenty classes of pharmaceuticals . The compound’s structure allows for the synthesis of various biologically active molecules, particularly in the development of novel drugs with potential therapeutic applications.
Pharmacological Applications
Piperidine derivatives, including 3-Amino-1-(2-methoxyphenyl)piperidin-2-one , have been studied for their pharmacological activities. They are utilized in creating compounds with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .
Chemical Synthesis Methods
Recent advances in chemical synthesis methods have highlighted the importance of piperidine derivatives3-Amino-1-(2-methoxyphenyl)piperidin-2-one can be used in intra- and intermolecular reactions to form various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Antioxidant Properties
Natural piperidine compounds exhibit strong antioxidant actions. By studying 3-Amino-1-(2-methoxyphenyl)piperidin-2-one , researchers can explore its potential as an antioxidant, which is valuable in preventing oxidative stress-related diseases .
Anticancer Research
Piperidine derivatives have shown promise in anticancer research3-Amino-1-(2-methoxyphenyl)piperidin-2-one could be investigated for its antiproliferative and antimetastatic effects on various types of cancers, both in vitro and in vivo .
Neuropharmacology
Given the piperidine moiety’s presence in many neuroactive compounds, 3-Amino-1-(2-methoxyphenyl)piperidin-2-one can be a valuable precursor in synthesizing agents for treating neurological disorders such as Alzheimer’s disease and schizophrenia .
Analgesic and Anti-Inflammatory Agents
The analgesic and anti-inflammatory properties of piperidine derivatives make 3-Amino-1-(2-methoxyphenyl)piperidin-2-one a potential candidate for the development of new pain relief and anti-inflammatory medications .
Safety and Hazards
The safety information for “3-Amino-1-(2-methoxyphenyl)piperidin-2-one” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-amino-1-(2-methoxyphenyl)piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOYCZDVOSHASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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